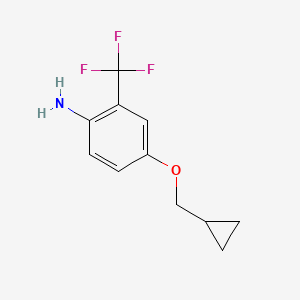

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline

Description

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a cyclopropylmethoxy group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and agrochemical research due to its unique electronic and steric profile, which may influence biological activity, solubility, and pharmacokinetics .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEBAICVSBONIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of aniline derivatives using reagents such as Umemoto’s reagents . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylmethoxy group can influence its binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Acidity

The position of substituents on the aromatic ring significantly impacts physicochemical properties. For example:

- 2-(Trifluoromethyl)aniline : Exhibits a predicted pKa of 1.10, making it highly acidic due to the strong electron-withdrawing -CF₃ group at the ortho position. This acidity may enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

- 4-(Trifluoromethyl)aniline : Shows a higher pKa (2.75), indicating reduced acidity compared to its ortho-substituted analog. This difference affects its behavior in acidic environments, such as in biological systems where lower pH can induce cytotoxicity .

- The steric bulk of the cyclopropylmethoxy group may also hinder interactions with enzymatic targets compared to smaller substituents .

Table 1: Acidity and Substituent Effects

| Compound | Substituent Position | pKa | Key Properties |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | Ortho | 1.10 | High acidity, reactive in synthesis |

| 4-(Trifluoromethyl)aniline | Para | 2.75 | Moderate acidity, used in urea derivatives |

| 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline | Para (OCH₂-cyclopropyl), Ortho (-CF₃) | N/A | Steric bulk, potential metabolic stability |

Physicochemical Properties

- Molecular Weight and Lipophilicity: 4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline has a molecular weight of ~261 g/mol (based on analogs in ), comparable to 4-[(2-methylpentyl)oxy]-2-(trifluoromethyl)aniline (261.287 g/mol). Compounds with perfluoroalkyl groups (e.g., 4-(1,1,1,2,3,3,3-heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline) exhibit extreme hydrophobicity (logP >4), limiting their use in hydrophilic environments .

Biological Activity

Overview

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a cyclopropylmethoxy substituent attached to an aniline backbone. Its molecular formula is C12H12F3N. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.

Biological Activity

The biological activity of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline has been explored through various studies focusing on its interaction with biological targets. Key findings include:

- Binding Affinities : Interaction studies indicate that this compound exhibits potential binding affinities with various biological targets, which may lead to pharmacological applications. The trifluoromethyl group plays a crucial role in modulating these interactions due to its electronic properties.

- Antitumor Activity : Similar compounds have shown promising antitumor activities, suggesting that 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline may also possess similar effects. Research on related compounds indicates their effectiveness against specific cancer cell lines, warranting further investigation into this compound's potential .

- Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, as many trifluoromethyl-substituted anilines have demonstrated such activities in previous studies. This aspect is particularly relevant for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline is essential for optimizing its biological activity. The following table summarizes key features of structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | Contains a methyl group, enhancing solubility. |

| 4-Chloro-2-(trifluoromethyl)aniline | C7H6ClF3N | Chlorine substituent increases reactivity. |

| 5-(Trifluoromethyl)aniline | C7H6F3N | Lacks additional substituents, simpler structure. |

The unique combination of the cyclopropylmethoxy and trifluoromethyl groups in 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline distinguishes it from these compounds, potentially leading to distinct biological activities and applications.

The mechanism of action for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Case Studies and Research Findings

- Antitumor Activity : A study exploring structurally similar compounds demonstrated significant inhibition of cancer cell proliferation, indicating that modifications to the aniline structure can enhance anticancer properties. Future research should focus on evaluating the specific effects of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline on various cancer cell lines .

- Anti-inflammatory Effects : Research on related trifluoromethyl-substituted anilines has shown promising anti-inflammatory activity in vitro and in vivo models. Investigating the anti-inflammatory potential of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline could provide insights into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous trifluoromethyl-aniline derivatives. For instance, coupling cyclopropylmethoxy precursors with halogenated trifluoromethylaniline intermediates using catalysts like tetrakis(triphenylphosphine)palladium(0) under inert atmospheres (e.g., nitrogen) at 80–100°C yields the target compound. Optimization involves adjusting solvent polarity (e.g., DMF or THF) and base selection (e.g., potassium carbonate) to enhance reaction efficiency. Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (~-60 to -70 ppm), while cyclopropoxy protons show characteristic splitting in ¹H NMR. High-performance liquid chromatography (HPLC) with retention time analysis under standardized conditions (e.g., SQD-FA05) ensures purity .

Q. What are the primary applications of this compound in current medicinal chemistry research?

- Methodological Answer : The compound serves as a key intermediate in designing bioactive molecules, particularly noncompetitive GABA receptor antagonists (e.g., Broflanilide derivatives). Its trifluoromethyl and cyclopropoxy groups enhance metabolic stability and binding affinity. Applications include pesticide development targeting resistant insects and exploration in antitumor agents via tubulin interaction studies, leveraging structural analogs' binding to α/β-tubulin heterodimers .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's reactivity in nucleophilic substitution reactions under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxidation vs. substitution). Systematic screening of catalysts (e.g., Pd(0) vs. Cu(I)), solvents (polar aprotic vs. ethers), and temperature gradients can identify optimal conditions. For example, Pd(0) catalysts in DMF at 80°C favor substitution over oxidation, while higher temperatures promote quinone formation. Kinetic studies (e.g., time-resolved NMR) and density functional theory (DFT) calculations can model transition states to predict dominant pathways .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to biological targets like tubulin?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict interactions with tubulin’s dinitroaniline-binding pocket. QSAR models trained on analogs (e.g., N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) highlight the importance of trifluoromethyl electronegativity and cyclopropoxy steric effects. Free energy perturbation (FEP) calculations quantify binding energy contributions, guiding structural modifications .

Q. What strategies are effective in mitigating side reactions during the synthesis of derivatives involving the trifluoromethyl and cyclopropoxy groups?

- Methodological Answer : Protecting groups (e.g., Boc for amines) prevent unwanted nucleophilic attacks during functionalization. Low-temperature (-20°C) reactions in inert atmospheres minimize oxidation of the cyclopropoxy moiety. For trifluoromethyl stability, avoid strong bases that may induce defluorination. Monitoring via in-situ IR or LCMS allows real-time detection of intermediates, enabling rapid optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.